molecular formula C16H22N2O5S B5587970 8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B5587970
M. Wt: 354.4 g/mol
InChI Key: MYRZLSGJAKBKDL-UHFFFAOYSA-N
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Description

8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12494298 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

The study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives, including compounds related to "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid," reveals their potential in forming unique crystal structures without solvent molecules. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements, demonstrating the compound's utility in understanding and designing new molecular assemblies (Graus et al., 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of "this compound" have been synthesized and evaluated for their pharmacological activities. For example, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were investigated for their anticonvulsant activities, showcasing the compound's relevance in developing new therapeutic agents (Madaiah et al., 2012).

Polymer Science

The compound has been utilized in the synthesis of advanced polymer materials. For instance, its derivatives were used in creating comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. This research underscores the compound's utility in developing high-performance materials for sustainable energy technologies (Kim et al., 2008).

Organic Synthesis

The compound and its derivatives serve as key intermediates in organic synthesis. Research on spirocyclic compounds derived from tricarbonyldieneiron complex intermediates, for instance, demonstrates the compound's role in synthesizing complex organic molecules with potential applications in various chemical industries (Pearson, 1979).

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would likely depend on how the compound interacts with biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in the field of medicinal chemistry, where spirocyclic compounds are often studied for their potential biological activity .

Properties

IUPAC Name

8-(2-methoxyphenyl)sulfonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-23-13-4-2-3-5-14(13)24(21,22)18-8-6-16(7-9-18)10-12(15(19)20)17-11-16/h2-5,12,17H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRZLSGJAKBKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)CC(NC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.